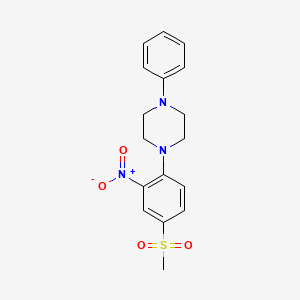

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROAHKOQPJADEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The nitration of 4-methylsulfonylphenyl is achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methylsulfonyl group.

Formation of Piperazine Derivative: The nitrophenyl derivative is then reacted with phenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it an interesting candidate for drug development. Research indicates that derivatives of piperazine, including this compound, can exhibit diverse pharmacological effects such as:

- Antimicrobial Activity : Studies have suggested that compounds with similar structures demonstrate significant antibacterial and antifungal properties, which could be explored further for therapeutic applications.

- Anti-inflammatory Effects : The nitrophenyl group may contribute to anti-inflammatory activities, making it relevant in the treatment of inflammatory diseases .

Case Study : A study on related piperazine derivatives identified compounds with potent activity against specific bacterial strains, suggesting that 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine could be similarly effective .

Biological Research

The interaction studies involving this compound typically focus on its binding affinity to various receptors. The mechanism of action may involve the reduction of the nitro group to an amino group, which can interact with biological targets such as enzymes or receptors involved in disease pathways.

- Receptor Binding Studies : Research has indicated that piperazine derivatives can serve as ligands for neurotransmitter receptors, potentially influencing neurological pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(4-Nitrophenyl)piperazine | Nitro group on phenyl | Antidepressant properties |

| 1-[4-(Methylsulfonyl)-phenyl]piperazine | Methylsulfonyl substitution | Enhanced solubility |

| 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine | Phenyl sulfonamide substitution | Potential anti-inflammatory effects |

Industrial Applications

In addition to its medicinal properties, 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine is utilized as an intermediate in the synthesis of other complex organic molecules. Its role in chemical processes includes:

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring and phenyl group contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl and nitro groups in the target compound enhance electrophilicity and may improve binding to targets like hypoxia-activated prodrugs or sulfonamide-sensitive enzymes .

- Aromatic Bulk : The phenyl group at the 4-position (target compound) vs. benzyl () or naphthylsulfonyl () affects steric hindrance and solubility. Bulkier groups (e.g., naphthylsulfonyl) reduce aqueous solubility but may enhance lipophilicity .

- Halogen Effects : Fluorine () and chlorine () introduce electronegativity and metabolic stability but may alter receptor selectivity .

Key Observations :

Physicochemical Properties

- Stability : Nitro groups may confer photochemical instability, whereas halogenated analogs () offer greater stability .

Biological Activity

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound belongs to the piperazine class of derivatives, characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl moiety. The structural formula can be represented as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 364.42 g/mol

The presence of the methylsulfonyl group enhances solubility, while the nitrophenyl group contributes to its reactivity, allowing for diverse interactions with biological targets.

The mechanism of action involves several pathways:

- Electrophilic Interactions: The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against tumor cells.

- Receptor Binding: The piperazine ring is known for its ability to bind to various receptors, influencing neurotransmitter systems and possibly modulating pain perception.

- Enzymatic Activity Modulation: Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in inflammation or cancer pathways.

Biological Activities

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine exhibits a range of biological activities, including:

- Antinociceptive Effects: Similar compounds have demonstrated potential in reducing pain responses.

- Antimicrobial Properties: Investigations into its antibacterial activities suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in preclinical studies.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(4-Nitrophenyl)piperazine | Nitro group on phenyl | Antidepressant properties |

| 1-[4-(Methylsulfonyl)phenyl]piperazine | Methylsulfonyl substitution | Enhanced solubility |

| 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine | Phenyl sulfonamide substitution | Potential anti-inflammatory effects |

| 1-[3-(Furan-2-yl)-phenyl]piperazine | Furan ring substitution | Anticancer activity |

This table highlights the unique combination of functional groups in 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine, which may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the potential therapeutic applications of this compound:

- Study on Antinociceptive Effects: A study demonstrated that derivatives similar to this compound exhibited significant pain relief in animal models, suggesting a mechanism involving modulation of pain pathways through receptor interactions .

- Antimicrobial Activity Research: Research indicated that this compound showed inhibitory effects against specific bacterial strains, supporting its potential use as an antibacterial agent .

- Anti-inflammatory Mechanisms: In vitro studies revealed that 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine could reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory drug .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via coupling reactions using arylpiperazine derivatives and nitro-substituted phenylacetic acids. A validated method involves:

- Step 1: Dissolve 4-(methylsulfonyl)-2-nitrobenzeneacetic acid (1.0 eq) and triethylamine (1.1 eq) in dry DMF.

- Step 2: Add propylphosphonic acid anhydride (PPAA, 1.4 eq) at 10°C under inert atmosphere.

- Step 3: Stir for 24 hours at room temperature, followed by precipitation in ice/water and neutralization with Na₂CO₃.

- Yield Optimization: Higher yields (>80%) are achieved with PPAA over traditional coupling agents like EDCI/HOBt due to reduced side reactions. Purification via acetone recrystallization enhances purity (>95%) .

Q. How can the purity and crystallinity of this compound be validated experimentally?

Answer:

- X-ray Powder Diffraction (XRPD): Compare experimental peaks (e.g., 2θ = 12.5°, 15.8°, 20.3°) with simulated patterns to confirm crystalline structure.

- Thermogravimetric Analysis (TGA): Assess thermal stability; a mass loss <1% below 150°C indicates low solvent residue.

- Differential Scanning Calorimetry (DSC): Sharp endothermic peaks at 160–165°C confirm melting point consistency .

Q. What are the critical safety considerations when handling this compound?

Answer:

- GHS Hazards: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Mitigation: Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How does structural modification of the piperazine ring affect target selectivity in receptor-binding assays?

Answer:

- Substitution Patterns: Replacing the phenyl group with halogenated aryl rings (e.g., 2,4-dichlorophenyl) enhances dopamine D3 receptor affinity (Ki < 10 nM vs. >100 nM for D2).

- Methodology: Radioligand displacement assays using [³H]spiperone in HEK293 cells transfected with D2/D3 receptors. Data normalized to wild-type binding .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min suggests favorable metabolic resistance.

- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin). IC50 >10 µM indicates low inhibition risk .

Q. How can computational methods predict the compound’s binding mode to sulfonamide-containing enzymes?

Answer:

- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 3LN1) to simulate interactions. Key residues: Arg349 (hydrogen bonding with sulfonyl group) and Phe384 (π-π stacking with nitrophenyl).

- MD Simulations: 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Answer:

- Case Example: Discrepant IC50 values (e.g., 5 µM in HeLa vs. 20 µM in MCF-7) may arise from differential expression of efflux pumps (e.g., P-gp).

- Validation: Co-administer P-gp inhibitors (e.g., verapamil) and reassess activity. Statistical analysis via two-way ANOVA (p <0.05 confirms significance) .

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: The electron-withdrawing nitro group deactivates the phenyl ring, requiring Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 18 hours.

- Yield Comparison: Nitro-substituted derivatives show 30–40% lower yields than methoxy analogs due to slower oxidative addition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.